Boc-2-aminobenzene-1,4-dicarboxylic acid, also known as Boc-2,3-diaminoterephthalic acid (Boc-DAPA), is a valuable building block in the field of peptide synthesis. Its chemical structure features a protected amine group ("Boc") and two carboxylic acid groups, making it suitable for incorporation into peptides using standard coupling techniques. Studies have demonstrated its effectiveness in the synthesis of various peptide sequences, including those with therapeutic potential [].
The unique properties of Boc-2-aminobenzene-1,4-dicarboxylic acid make it an interesting molecule for various research applications in organic chemistry. Its bifunctional nature, with both amine and carboxylic acid functionalities, allows it to participate in diverse reactions. Researchers have explored its use in the development of new catalysts, polymers, and materials with specific properties [].
The potential biological activity of Boc-2-aminobenzene-1,4-dicarboxylic acid or its derivatives has attracted interest in medicinal chemistry research. Studies have investigated its potential as a scaffold for the design and development of new drugs, particularly those targeting specific enzymes or receptors []. However, further research is needed to fully understand its therapeutic potential and efficacy.
Boc-2-aminobenzene-1,4-dicarboxylic acid is an organic compound characterized by its unique structure, which includes a protected amine group (tert-butoxycarbonyl or Boc) and two carboxylic acid functional groups. The chemical formula for this compound is C₁₃H₁₅N₁O₆, and it has a molecular weight of approximately 283.26 g/mol . The Boc group serves as a protective moiety for the amino group, facilitating various
Boc-2-aminoterephthalic acid itself does not have a known biological mechanism of action. Its primary function is as a building block in peptide synthesis. Once incorporated into a peptide chain, the properties and function of the resulting molecule will depend on the specific sequence of amino acids.
The synthesis of Boc-2-aminobenzene-1,4-dicarboxylic acid typically involves several steps:
Boc-2-aminobenzene-1,4-dicarboxylic acid has several notable applications:
Studies involving Boc-2-aminobenzene-1,4-dicarboxylic acid often focus on its interactions within metal-organic frameworks. For example, its amino group plays a crucial role in coordinating with metal centers, influencing the framework's stability and functionality. Additionally, research into post-synthetic modifications highlights how this compound can be used to enhance the properties of MOFs for applications in catalysis and gas storage .
Several compounds share structural features with Boc-2-aminobenzene-1,4-dicarboxylic acid. Below are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminobenzoic Acid | Contains an amino group and one carboxylic acid | Lacks the Boc protection; more reactive amine |
3-Aminobenzoic Acid | Similar structure but with an amino group at position 3 | Position of amino group affects reactivity |
2-Aminobenzenesulfonic Acid | Contains an amino group and sulfonic acid | Sulfonic acid provides different solubility traits |
2-Aminobenzene-1,3-dicarboxylic Acid | Dicarboxylic structure but different positional isomer | Reactivity differs due to carboxyl positioning |
The unique aspect of Boc-2-aminobenzene-1,4-dicarboxylic acid lies in its protective Boc group which enhances stability during reactions and allows for selective transformations that are not possible with unprotected amines.